molecular formula C15H18N4O5S2 B3000844 N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 1396784-33-0

N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B3000844
CAS RN: 1396784-33-0
M. Wt: 398.45
InChI Key: BRQGFPSFEOITEZ-UHFFFAOYSA-N
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Description

N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C15H18N4O5S2 and its molecular weight is 398.45. The purity is usually 95%.
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Scientific Research Applications

Sulfomethylation and Macrocyclic Chelates

Research on the sulfomethylation of piperazine and polyazamacrocycles highlights the synthesis of mixed-side-chain macrocyclic chelates. These chelates have applications in bioconjugation, imaging, and potentially in drug delivery systems due to their ability to form stable complexes with metals. The method involves sulfomethylation in aqueous media, leading to various derivatives with potential applications in medicinal chemistry and material science (J van Westrenen & A D Sherry, 1992).

Antimalarial and Antiviral Applications

A study on the reactivity of N-(phenylsulfonyl)acetamide derivatives explored their potential as antimalarial and antiviral agents. The research identified compounds with significant in vitro antimalarial activity and explored their ADMET properties. This suggests that derivatives of the compound could have applications in developing new antimalarial and antiviral drugs, given the structural similarity and the importance of sulfonamide groups in medicinal chemistry (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Synthesis and Biological Activities of Piperazine Derivatives

The synthesis and evaluation of novel 1,3,4-thiadiazole amide compounds containing piperazine have shown that certain derivatives possess inhibitory effects on bacteria, highlighting the antimicrobial potential of such structures. This suggests that the compound of interest could be explored for its antimicrobial properties, contributing to the development of new antibacterial agents (Z. Xia, 2015).

Enzyme Inhibition for Alzheimer's Disease

Research into thiazole-piperazine compounds as acetylcholinesterase inhibitors for Alzheimer's disease treatment demonstrates the therapeutic potential of piperazine derivatives in neurodegenerative diseases. This area of research could be relevant for exploring the neuroprotective applications of the compound (L. Yurttaş, Z. Kaplancıklı, Y. Özkay, 2013).

Oxazolidinone Antibacterial Agents

The discovery of novel oxazolidinone analogs with significant antibacterial activity against various pathogens, including those resistant to other antibiotics, underlines the value of oxazolyl and piperazinyl structures in addressing antibiotic resistance. This points to the potential of the compound for antibacterial drug development (G. Zurenko et al., 1996).

properties

IUPAC Name

N-[4-(4-methylsulfonylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S2/c1-26(22,23)19-6-4-18(5-7-19)14(21)12-10-24-15(16-12)17-13(20)9-11-3-2-8-25-11/h2-3,8,10H,4-7,9H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQGFPSFEOITEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=COC(=N2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)oxazol-2-yl)-2-(thiophen-2-yl)acetamide

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